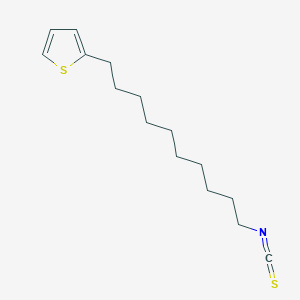

Thienyldecyl isothiocyanate

Overview

Description

Thienyldecyl isothiocyanate is a chemical compound known for its antiproliferative activity against cancer cells. It is an analog of thienylbutyl isothiocyanate and belongs to the class of isothiocyanates, which are characterized by the presence of the functional group -N=C=S. This compound demonstrates significant biological activity, particularly in modulating xenobiotic-metabolizing enzymes and inducing phase II detoxifying enzymes .

Mechanism of Action

Target of Action

The primary targets of thienyldecyl isothiocyanate are xenobiotic-metabolizing enzymes , including cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins .

Mode of Action

This compound interacts with its targets primarily by modulating the activity of xenobiotic-metabolizing enzymes . It achieves this through two main mechanisms: inhibition of cytochrome P450 enzymes and induction of phase II detoxifying enzymes . These interactions result in changes in the metabolism of various substances within the body .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. These include pathways involved in antimicrobial response, anti-inflammatory response, tumorigenesis, apoptosis, and cell cycle . The modulation of these pathways can have downstream effects on various biological processes, including cell growth and death .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antiproliferative activity against cancer cells . By modulating the activity of xenobiotic-metabolizing enzymes, the compound can influence the growth and survival of cancer cells .

Biochemical Analysis

Biochemical Properties

Thienyldecyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It interacts with xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It exerts its effects through the modulation of xenobiotic-metabolizing enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with cytochrome P450, leading to its inhibition, and induces phase II detoxifying enzymes .

Temporal Effects in Laboratory Settings

Its antiproliferative activity against cancer cells suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and induces phase II detoxifying enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Thienyldecyl isothiocyanate can be synthesized through a one-pot process from primary amines under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is economical and suitable for scale-up activities.

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the reaction of amines with carbon disulfide in the presence of a base, followed by desulfurylation using various reagents such as tosyl chloride or trifluoromethanesulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions: Thienyldecyl isothiocyanate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thioureas.

Substitution: It can participate in nucleophilic substitution reactions to form thiocarbamates and other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioureas.

Substitution: Thiocarbamates and other derivatives

Scientific Research Applications

Thienyldecyl isothiocyanate has a wide range of scientific research applications:

Chemistry: It serves as a valuable building block in the synthesis of various heterocyclic compounds and thioureas

Biology: It is used to study the modulation of xenobiotic-metabolizing enzymes and the induction of phase II detoxifying enzymes

Medicine: Its antiproliferative activity against cancer cells makes it a potential candidate for cancer therapy research

Industry: It is used in the synthesis of agrochemicals and materials science applications.

Comparison with Similar Compounds

- Thienylbutyl isothiocyanate

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: Thienyldecyl isothiocyanate is unique due to its specific structure, which includes a thienyl group and a decyl chain. This structure imparts distinct biological activities, such as enhanced antiproliferative effects against cancer cells compared to other isothiocyanates like phenyl isothiocyanate and allyl isothiocyanate . Sulforaphane, another well-known isothiocyanate, primarily acts through the Nrf2 pathway, similar to this compound, but with different potency and specificity .

Biological Activity

Thienyldecyl isothiocyanate (TDCITC) is a sulfur-containing compound belonging to the isothiocyanate (ITC) family, which are known for their diverse biological activities. These compounds are primarily derived from cruciferous vegetables and have gained attention for their potential health benefits, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of TDCITC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an analog of thienylbutyl isothiocyanate. Its chemical structure features a thienyl group attached to a decyl chain, contributing to its unique biological properties. TDCITC is sparingly soluble in aqueous solutions, which can limit its bioavailability but can be enhanced through specific formulations .

Antimicrobial Effects

Research has shown that TDCITC exhibits significant antimicrobial activity. A study focused on various extracts from Raphanus sativus (radish) highlighted the antibacterial properties of different ITCs, including TDCITC. The acetone fraction of radish roots demonstrated the strongest antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with TDCITC contributing to this activity .

Table 1: Antibacterial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Salmonella typhimurium | 10 | 1.5 µg/mL |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. ITCs are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress pathways and inhibition of tumor growth. Notably, TDCITC has shown promise in reducing cell proliferation in several cancer cell lines .

Case Study: Cell Line Studies

In vitro studies involving human cancer cell lines demonstrated that TDCITC significantly reduced cell viability in a dose-dependent manner. For example:

- HCT116 Colon Cancer Cells : Treatment with TDCITC resulted in a 40% reduction in cell viability at a concentration of 10 µM after 48 hours.

- MCF-7 Breast Cancer Cells : A similar reduction was observed, indicating the compound's potential as a chemopreventive agent.

The mechanisms underlying the biological activities of TDCITC include:

- Nrf2 Activation : TDCITC may activate the Nrf2 pathway, leading to increased expression of antioxidant proteins that combat oxidative stress .

- Inhibition of Carcinogen Metabolism : Research suggests that ITCs can modulate enzymes involved in carcinogen metabolism, potentially reducing cancer risk .

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, TDCITC contributes to tumor suppression.

Summary of Findings

This compound exhibits notable biological activities with promising implications for health and disease prevention. Its antimicrobial properties make it a candidate for food preservation and infection control, while its anticancer effects warrant further investigation for potential therapeutic applications.

Properties

IUPAC Name |

2-(10-isothiocyanatodecyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGUKFSTCYZBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.